molecular formula C6H8S B1217622 3,4-Dimethylthiophene CAS No. 632-15-5

3,4-Dimethylthiophene

Cat. No. B1217622
CAS RN: 632-15-5
M. Wt: 112.19 g/mol
InChI Key: GPSFYJDZKSRMKZ-UHFFFAOYSA-N
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Description

3,4-Dimethylthiophene is a thiophene derivative, where thiophene derivatives are aromatic five-membered ring compounds with one sulfur atom. These compounds find applications across medicinal chemistry due to their various bioactivities, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Furthermore, thiophenes are employed in organic materials thanks to their electronic properties, and in organic synthesis as valuable intermediates. The synthesis of thiophene derivatives has thus attracted considerable attention, leading to the development of numerous synthetic methods, including modified and improved known methods as well as novel approaches (Xuan, 2020).

Synthesis Analysis

The synthesis of thiophene derivatives, including 3,4-Dimethylthiophene, involves a variety of approaches. Recent advancements in synthesis highlight the modification of known methods such as the Gewald and Fiesselmann methods, alongside the discovery of novel methods. These advancements aim at improving efficiency, versatility, and the adoption of environmentally friendly procedures (Xuan, 2020).

Molecular Structure Analysis

While specific studies on the molecular structure analysis of 3,4-Dimethylthiophene were not directly found, thiophene derivatives are known for their unique optical and electronic properties. These properties are crucial for their applications in fields like photonics and electronics, driving the synthesis and modification of thiophene-based molecular architectures (Gendron & Vamvounis, 2015).

Chemical Reactions and Properties

Halo-substituted alkylthiophenes, closely related to dimethylthiophenes, exhibit a wide range of reactivity, forming diverse derivatives useful in materials chemistry. The review by Gendron and Vamvounis (2015) covers advances in the synthesis and reactivity of these systems, providing a foundation for the design of complex thiophene-based architectures for the next generation of materials in photonics and electronics.

Physical Properties Analysis

The literature search did not yield specific results for the physical properties of 3,4-Dimethylthiophene. Generally, the physical properties of thiophene derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure, particularly the position and type of substituents on the thiophene ring.

Chemical Properties Analysis

Thiophene derivatives, including 3,4-Dimethylthiophene, exhibit varied chemical properties based on their structure. These properties influence their reactivity, stability, and suitability for use in organic synthesis and applications in medicinal chemistry and materials science. The chemical properties are determined by the thiophene core structure, substituents, and the presence of functional groups (Xuan, 2020).

Scientific Research Applications

Synthesis and Catalysis

3,4-Dimethylthiophene has been involved in various synthetic processes. For instance, it has been used in the preparation of compounds like 3-Methoxy-2,5-dimethylthiophene and 3,4-dimethoxy-2,5-dimethylthiophene, facilitated by Cu(I)Br as a catalyst (Peeters, Jacobs, Eevers, & Geise, 1994). This showcases its role in facilitating complex organic transformations.

Organic Chemistry and Bond Formation

In organic chemistry, 3,4-Dimethylthiophene has been pivotal in studying C-H bond activation and C-C bond formation. For example, its reaction with TpMe2Ir compounds led to the formation of complex thiophenic structures, highlighting its utility in exploring organic reaction mechanisms (Paneque, Poveda, Carmona, & Salazar, 2005).

Electrochemical Studies

3,4-Dimethylthiophene derivatives have been subjects in electrochemical studies. For instance, the interaction of 3,4-dibenzyl-2,5-dimethylthiophene-S-oxide with DNA was investigated using an electrochemical DNA biosensor, revealing insights into DNA damage mechanisms (Brett, Silva, Fujii, Mataka, & Thiemann, 2003).

Photovoltaic and Material Science

In the field of photovoltaics and material science, 3,4-Dimethylthiophene has contributed significantly. For example, poly(3,4-dialkylthiophene) films, synthesized using 3,4-Dimethylthiophene, exhibited unique electrical and optical properties, crucial for the development of new photovoltaic materials (Yoshino, Manda, Sawada, Morita, Takahashi, Sugimoto, & Onoda, 1989).

Antimicrobial Research

There has been research into the antimicrobial properties of compounds derived from 3,4-Dimethylthiophene. The synthesis of novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives, with promising antimicrobial results, highlights its potential in medicinal chemistry (Kheder & Mabkhot, 2012).

Safety And Hazards

Liquid and vapour of 3,4-Dimethylthiophene are flammable . It poses a moderate fire hazard when exposed to heat or flame . The vapour may travel a considerable distance to the source of ignition . Heating may cause expansion or decomposition leading to violent rupture of containers .

Future Directions

In recent research, poly (3,4-dimethylthiophene) (PDMT) has been employed as a cathode material for aluminum ion batteries . By innovatively modifying the thiophene ring with methyl groups, PDMT adjusts local charge density and electron delocalization, boosting electrochemical reactivity and cycling stability . This research addresses the stability challenges in aluminum ion batteries and shows promise for future applications .

properties

IUPAC Name

3,4-dimethylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8S/c1-5-3-7-4-6(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSFYJDZKSRMKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

85701-86-6
Record name Thiophene, 3,4-dimethyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85701-86-6
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DSSTOX Substance ID

DTXSID40212549
Record name 3,4-Dimethylthiophene
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Molecular Weight

112.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colourless to pale yellow liquid; Savoury roasted onion aroma
Record name 3,4-Dimethylthiophene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

144.00 to 146.00 °C. @ 760.00 mm Hg
Record name 3,4-Dimethylthiophene
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Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name 3,4-Dimethylthiophene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Density

1.002-1.008 (20°)
Record name 3,4-Dimethylthiophene
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Product Name

3,4-Dimethylthiophene

CAS RN

632-15-5
Record name 3,4-Dimethylthiophene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3,4-Dimethylthiophene
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Record name 3,4-Dimethylthiophene
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Record name 3,4-Dimethylthiophene
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Record name 3,4-DIMETHYLTHIOPHENE
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Record name 3,4-Dimethylthiophene
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
700
Citations
S Lagoutte, PH Aubert, F Tran-Van, X Sallenave… - Electrochimica …, 2013 - Elsevier
We present in this study the electrochemical properties of poly(3,4-dimethylthiophene) (PDMT) in comparison with poly(3-methylthiophene) (P3MT). The electropolymerizations were …
Number of citations: 20 www.sciencedirect.com
ÉN Bolotina, LM Sverdlov - Journal of Applied Spectroscopy, 1968 - Springer
This interpretation of the vibrational spectra of the compounds studied, and also comparison of the vibrational spectra of 2, 5-dimethylthiophene and 3, 4-dimethylthiophene with the …
Number of citations: 3 link.springer.com
WJ Bailey, EW Cummins - Journal of the American Chemical …, 1954 - ACS Publications
Since the present work was originally presented, 1 Melles and Backer14 reported that the oxidation of 2, 5-dimethylthiophene and, 3, 4-dimethylthiophene produced the corresponding …
Number of citations: 112 pubs.acs.org
JX Shi, XF Zheng, K Zhu, YJ Lei… - … Section E: Structure …, 2004 - scripts.iucr.org
The title compound, C27H26O3S, was synthesized by the cyclization of 1-[4-(benzyloxy)phenyl]-4-(3,4-dimethoxyphenyl)-2,3-dimethylbutane-1,4-dione with 2,4-bis(4-methoxyphenyl)-2,…
Number of citations: 2 scripts.iucr.org
M Albrand, P Dubois, P Etievant, R Gelin… - Journal of Agricultural …, 1980 - ACS Publications
3, 4-Dimethyl-2, 5-dioxo-2, 5-dihydrothiophene was isolated and identified forthe first time fromonion and leek. An original procedure of synthesis of thiscompound is described and its …
Number of citations: 25 pubs.acs.org
DS Choi, SH Hong, SS Lee, YK Chung - Journal of Organometallic …, 1999 - Elsevier
For the hydrogenation of (1-phenylthiophene)Mn(CO) 3 (2), the nature of the thiophene derivatives strongly affect the yields and distribution of reaction products. When 3-methyl- and 3,4…
Number of citations: 4 www.sciencedirect.com
JP Walsh - 1970 - search.proquest.com
i University Microfilms, A XEROXCompany, Ann Arbor, Michigan Page 1 I 70-18,306 WALSH, John Paul, 19H2- THIOPHENE-1,1-DIOXIDES. The University of Texas at Austin, Ph.D., …
Number of citations: 0 search.proquest.com
K Yoshino, Y Manda, K Sawada, S Morita… - Journal of the Physical …, 1989 - journals.jps.jp
Poly(3,4-dialkylthiophene) films prepared by both electrochemical and chemical methods utilizing FeCl 3 as catalyst exhibit much larger band gap compared with non-substituted and 3-…
Number of citations: 23 journals.jps.jp
YD Tang, RX Geng, CH Zhou - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
In the title compound, C16H22Cl4N2O2S, the two imide groups adopt a trans arrangement relative to the central thienyl ring, so the four terminal 2-chloroethyl arms adopt different …
Number of citations: 6 scripts.iucr.org
P Stagnaro, F Pioli, M Panizza, A Gandini - Macromolecules, 2009 - ACS Publications
This paper reports the synthesis of a novel soluble poly(thienylene methylene) by a straightforward process based on the methanesulfonic acid-catalyzed self-condensation of 2-…
Number of citations: 7 pubs.acs.org

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